1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide
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Overview
Description
1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, an acetamido group, and an imidazole ring, making it a subject of interest for scientific research.
Preparation Methods
The synthesis of 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the key intermediates, such as 4-methoxyphenylacetic acid and 3-(methylthio)aniline. These intermediates undergo a series of reactions, including amidation, benzylation, and cyclization, to form the final product. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize the yield and purity of the compound.
Chemical Reactions Analysis
1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-N-[3-(methylsulfanyl)phenyl]-1H-imidazole-4-carboxamide can be compared with similar compounds such as:
4-Methoxyphenylacetic acid: A key intermediate in the synthesis of the compound.
3-(Methylthio)aniline: Another intermediate used in the synthesis.
Imidazole derivatives: Compounds with similar imidazole rings that may have comparable biological activities.
Properties
IUPAC Name |
1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]-N-(3-methylsulfanylphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O3S/c1-34-23-12-8-19(9-13-23)14-26(32)29-21-10-6-20(7-11-21)16-31-17-25(28-18-31)27(33)30-22-4-3-5-24(15-22)35-2/h3-13,15,17-18H,14,16H2,1-2H3,(H,29,32)(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBJTVKGGUQMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=CC=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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